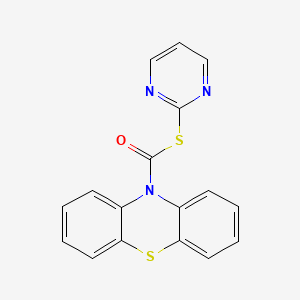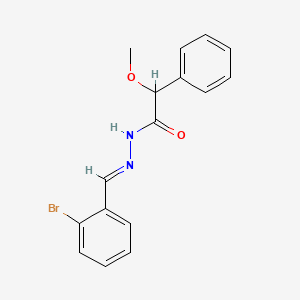
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of benzothiophene derivatives and has been found to exhibit potent and selective inhibition of the GABA-Aα5 receptor.
Mecanismo De Acción
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide selectively targets the GABA-Aα5 receptor, which is highly expressed in the hippocampus, a brain region involved in learning and memory. The inhibition of this receptor by this compound results in the enhancement of synaptic plasticity, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in preclinical studies. The compound has also been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, in the hippocampus. In addition, this compound has been found to have a favorable safety profile, with no adverse effects on motor function or behavior observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-Aα5 receptor, favorable safety profile, and ability to improve cognitive function and memory. However, there are also limitations to its use, including the need for further studies to determine the optimal dosage and duration of treatment, as well as potential side effects in humans.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide, including the development of more potent and selective compounds targeting the GABA-Aα5 receptor, further studies to determine the optimal dosage and duration of treatment, and clinical trials to evaluate the safety and efficacy of this compound in humans. Additionally, this compound may have potential applications in other neurological disorders, such as depression and anxiety, which warrant further investigation.
In conclusion, this compound is a novel compound with promising potential for the treatment of cognitive impairment and neurological disorders. The compound selectively targets the GABA-Aα5 receptor, leading to improved cognitive function and memory. While there are limitations to its use, further research is needed to fully evaluate the safety and efficacy of this compound and to explore its potential applications in other neurological disorders.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with 2-methylbenzo[b]thiophene-6-carboxylic acid to form an intermediate compound. This intermediate is then treated with thionyl chloride to yield the final product, this compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including cognitive impairment, schizophrenia, and Alzheimer's disease. The compound has been found to improve cognitive function and memory in preclinical studies, making it a promising candidate for the treatment of cognitive impairment associated with aging and neurological disorders.
Propiedades
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS/c1-9-2-7-12-13(8-9)21-15(14(12)17)16(20)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALRXIPKQJCXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)



![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)



![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)